molecular formula C7H4BrClN2 B2831038 8-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1289261-79-5

8-Bromo-3-chloroimidazo[1,2-a]pyridine

Cat. No.: B2831038
CAS No.: 1289261-79-5
M. Wt: 231.48
InChI Key: XLHWMZZORNUXBP-UHFFFAOYSA-N
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Description

8-Bromo-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2. It is a derivative of imidazo[1,2-a]pyridine, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-chloroimidazo[1,2-a]pyridine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization/bromination reaction . The reaction conditions are mild and do not require a base, making the process efficient and straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like TBHP and hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

8-Bromo-3-chloroimidazo[1,2-a]pyridine has several scientific research applications, including:

Comparison with Similar Compounds

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine
  • 6-Chloroimidazo[1,2-a]pyridine

Comparison: 8-Bromo-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-bromo-3-chloroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHWMZZORNUXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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